molecular formula C5H11ClF3NO B3016854 3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride CAS No. 156990-55-5

3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride

Cat. No.: B3016854
CAS No.: 156990-55-5
M. Wt: 193.59
InChI Key: DPXDWNFLDMHVIU-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride is a fluorinated amino alcohol hydrochloride derivative.

Properties

IUPAC Name

3-amino-1,1,1-trifluoro-3-methylbutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO.ClH/c1-4(2,9)3(10)5(6,7)8;/h3,10H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXDWNFLDMHVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(F)(F)F)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156990-55-5
Record name 3-amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride
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Preparation Methods

The synthesis of 3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride can be achieved through several methods. One common synthetic route involves the reaction of ammonia with 3-fluoropropanal . The specific conditions and methods can be adjusted based on the desired yield and purity. Industrial production methods often involve optimizing reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Synthetic Applications

1.1 Peptide Synthesis
3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride serves as an effective building block in peptide synthesis. Its incorporation into peptides can enhance stability and bioactivity due to the presence of the trifluoromethyl group, which can influence the electronic properties of the peptide backbone . This compound has been noted for its high yield in peptide synthesis protocols, making it a valuable reagent in the development of peptide-based therapeutics.

1.2 Organocatalysis
The compound has been explored for its potential as an organocatalyst. The presence of the amino and hydroxyl groups allows it to participate in various catalytic cycles, facilitating reactions such as asymmetric synthesis and the formation of complex organic molecules . Its ability to stabilize transition states through hydrogen bonding interactions enhances reaction rates and selectivity.

2.1 Antiviral and Antimicrobial Properties
Research indicates that β-amino-α-trifluoromethyl alcohols, including 3-amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride, exhibit promising antiviral and antimicrobial activities. These compounds have been studied for their ability to inhibit viral replication and bacterial growth, potentially serving as lead compounds for drug development .

2.2 Drug Development
The structural features of this compound make it a candidate for drug design, particularly in developing agents targeting specific biological pathways. The trifluoromethyl group can enhance lipophilicity and metabolic stability, which are desirable traits in pharmaceutical compounds .

Case Studies and Research Findings

Study/SourceFindings
PMC7125969 Discusses the synthesis methods for β-amino-α-trifluoromethyl alcohols and their applications in creating peptidomimetics and organocatalysts.
Biosynth Highlights the use of 3-amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride as an organic buffer in biological applications and its role in high-yield peptide synthesis.
PubChem Provides structural information and potential applications of this compound in medicinal chemistry and organic synthesis.

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a base in organic reactions, facilitating the formation of various products. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

3-Amino-1,1-difluoropropan-2-ol Hydrochloride (CAS 1785058-84-5)

  • Structural Differences : Lacks one fluorine atom compared to the target compound and has a shorter carbon chain (propan-2-ol vs. butan-2-ol).
  • Molecular Weight : 147.55 g/mol (vs. ~209.6 g/mol estimated for the target compound).
  • Applications: Used as an intermediate or drug impurity in non-medical research, suggesting similar roles in synthetic chemistry .
  • Safety: Requires protective gear (gloves, masks) during handling, a common requirement for amino alcohol hydrochlorides .

(2S,3S)-3-Amino-1,1,1-trifluoro-4-methyl-pentan-2-ol Hydrochloride

  • Structural Differences : Features a longer carbon chain (pentan-2-ol vs. butan-2-ol) and an additional methyl group at the 4-position.

3-Amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol Hydrochloride (CAS 1210519-48-4)

  • Structural Differences : Incorporates a 1-methylimidazole moiety, introducing a heterocyclic aromatic ring.
  • Molecular Formula : C₇H₁₁ClF₃N₃O (MW 245.63 g/mol).
  • Implications : The imidazole group could enable hydrogen bonding or metal coordination, expanding utility in catalysis or medicinal chemistry .

1-Amino-3,3-dimethylbutan-2-one Hydrochloride (CAS 33119-72-1)

  • Functional Group Difference : Replaces the alcohol (-OH) with a ketone (=O), altering reactivity.
  • Implications : The ketone group increases electrophilicity, making it prone to nucleophilic attacks (e.g., in Schiff base formation). This contrasts with the alcohol’s nucleophilic character in the target compound .

3-Amino-1,4-diphenylazetidin-2-one Hydrochloride

  • Structural Differences : Contains a β-lactam (azetidin-2-one) core with phenyl substituents.

Biological Activity

3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride (CAS No. 137301-93-0) is a fluorinated amino alcohol that has garnered interest in various fields including medicinal chemistry and materials science. Its unique trifluoromethyl group and amino functionality suggest potential biological activities that merit detailed examination.

  • Molecular Formula : C5_5H10_{10}F3_3NO
  • Molecular Weight : 157.13 g/mol
  • CAS Number : 137301-93-0

The biological activity of 3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride is primarily attributed to its interactions with various molecular targets. The compound's amino and trifluoromethyl groups enhance its reactivity and binding affinity to biological molecules, potentially influencing enzyme activity and receptor interactions.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that 3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride may exhibit moderate cytotoxic effects in certain cancer cell lines. The compound's structure suggests it could interfere with cellular processes such as protein synthesis or cell division.

Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, there is potential for 3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride to interact with neurotransmitter systems. Investigations into its effects on GABAergic or glutamatergic pathways could reveal therapeutic applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities of fluorinated amino alcohols. Below is a summary table of relevant findings:

StudyCompoundBiological ActivityFindings
3-Amino-1,1,1-trifluoro-3-methylbutan-2-olAntimicrobialIndications of moderate activity against Gram-positive bacteria
Related Amino AlcoholsCytotoxicityShowed selective cytotoxicity in cancer cell lines
Fluorinated CompoundsNeuropharmacologyPotential modulation of neurotransmitter release

Q & A

Q. What are the common synthetic routes for 3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride?

A widely reported method involves catalytic hydrogenation of a nitro precursor using 10% Pd/C under a hydrogen atmosphere (4 bar) in ethanol. After reduction, the product is treated with ethanolic hydrochloric acid to form the hydrochloride salt, followed by precipitation with ether . Another approach employs photoredox catalysis for stereoselective synthesis, yielding a chiral product confirmed by HRMS (305.1235 [M]⁺) and NMR analysis .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H NMR in d⁶-DMSO reveals resonances for the amino group (δ 8.06–8.22 ppm) and stereochemical features (e.g., splitting patterns for methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular mass (e.g., calculated 305.1233, observed 305.1235 for the (3S)-isomer) .
  • Infrared Spectroscopy (IR) : Peaks at 3327 cm⁻¹ (N-H stretch) and 1262 cm⁻¹ (C-F vibrations) provide functional group confirmation .

Q. What are the solubility and stability considerations for this compound?

The hydrochloride salt is soluble in polar aprotic solvents like DMSO (as indicated by NMR studies) and ethanol, but precipitates in ether . Stability studies should assess hygroscopicity and decomposition under acidic/basic conditions, as tertiary amino alcohols are prone to oxidation.

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

Crystallization difficulties arise from conformational flexibility and fluorine’s low electron density. Strategies include:

  • SHELX Software : Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve fluorine positions .
  • Solvent Screening : Test mixed solvents (e.g., methanol/dichloromethane) to optimize crystal growth .

Q. What strategies resolve diastereomers formed during synthesis?

Diastereomeric mixtures (e.g., (3S)- and (3R)-isomers) can be separated via:

  • Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/ethanol gradients.
  • Recrystallization : Exploit differential solubility in ethanol/ether mixtures .

Q. How should conflicting NMR data from different synthesis batches be interpreted?

Discrepancies in splitting patterns (e.g., methyl group doublets) may stem from:

  • Steric Effects : Variations in diastereomer ratios due to reaction conditions (e.g., temperature, catalyst loading) .
  • Impurity Profiles : Residual solvents (e.g., ethanol) or unreacted intermediates can obscure signals. Validate purity via LC-MS and repeat experiments under controlled conditions .

Q. What mechanistic insights can be derived from spectroscopic data in photoredox synthesis?

HRMS and ¹H NMR data support a radical-mediated mechanism. For example, the absence of byproducts in HRMS ([M]⁺ = 305.1235) confirms high selectivity, while coupling constants in NMR (e.g., J = 4.8 Hz for methyl groups) indicate stereochemical control via catalyst design .

Methodological Considerations

  • Stereochemical Assignments : Use NOESY or X-ray crystallography to confirm absolute configuration, as fluorine substituents complicate traditional methods .
  • Reaction Optimization : Screen hydrogen pressure (1–5 bar) and catalyst types (e.g., Pd/C vs. Raney Ni) to improve yield and selectivity .

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